molecular formula C11H12N2OS B2613454 1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one CAS No. 941083-97-2

1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one

Cat. No.: B2613454
CAS No.: 941083-97-2
M. Wt: 220.29
InChI Key: AQPQSRMXIKTHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one is a chemical compound with the molecular formula C11H12N2OS and a molecular weight of 220.3 g/mol It is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with trimethyl groups and an ethanone moiety

Preparation Methods

The synthesis of 1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Trimethyl Groups: Methylation reactions are employed to introduce the trimethyl groups onto the thieno[2,3-d]pyrimidine core.

    Attachment of the Ethanone Moiety:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the trimethyl groups or the ethanone moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one can be compared with other thieno[2,3-d]pyrimidine derivatives:

    1-{Trimethylthieno[2,3-d]pyrimidin-4-yl}ethan-1-one: Similar structure but different substitution pattern.

    1-{Dimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one: Lacks one methyl group compared to the target compound.

    1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}propan-1-one: Contains a propanone moiety instead of ethanone.

These comparisons highlight the unique structural features and potential reactivity of this compound .

Properties

IUPAC Name

1-(2,4,5-trimethylthieno[2,3-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-5-9-6(2)12-8(4)13-11(9)15-10(5)7(3)14/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPQSRMXIKTHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.